- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,

Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

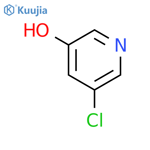

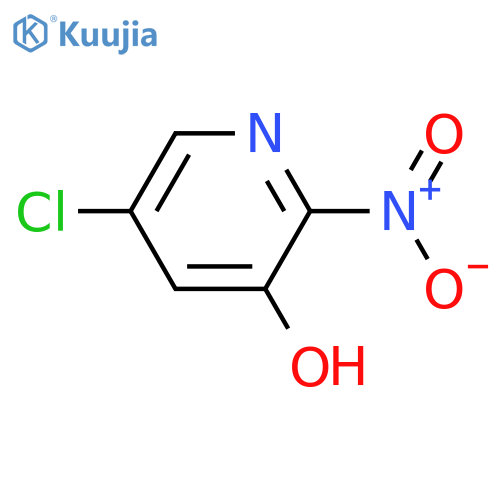

5-Chloro-2-nitropyridin-3-ol structure

Nom du produit:5-Chloro-2-nitropyridin-3-ol

Numéro CAS:936247-35-7

Le MF:C5H3ClN2O3

Mégawatts:174.541919946671

MDL:MFCD18259798

CID:1122181

PubChem ID:18765698

5-Chloro-2-nitropyridin-3-ol Propriétés chimiques et physiques

Nom et identifiant

-

- 5-chloro-2-nitro-3-Pyridinol

- 5-chloro-2-nitropyridin-3-ol

- 5-chloro-2-nitro-pyridine-3-ol

- 5-Chloro-2-nitro-3-pyridinol (ACI)

- SY117406

- MFCD18259798

- SCHEMBL2340132

- XRSYKYYBXLVPAJ-UHFFFAOYSA-N

- AS-50221

- DA-00614

- CS-0157364

- 936247-35-7

- AKOS027393597

- O11402

- 5-Chloro-2-nitropyridin-3-ol

-

- MDL: MFCD18259798

- Piscine à noyau: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H

- La clé Inchi: XRSYKYYBXLVPAJ-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Propriétés calculées

- Qualité précise: 173.9832197g/mol

- Masse isotopique unique: 173.9832197g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 160

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.8

- Surface topologique des pôles: 78.9Ų

5-Chloro-2-nitropyridin-3-ol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485100-250 mg |

5-Chloro-2-nitropyridin-3-ol, 95%; . |

936247-35-7 | 95% | 250MG |

€202.60 | 2023-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-200mg |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 200mg |

585.0CNY | 2021-07-14 | |

| abcr | AB485100-1 g |

5-Chloro-2-nitropyridin-3-ol, 95%; . |

936247-35-7 | 95% | 1g |

€351.60 | 2023-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-250mg |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 250mg |

1064CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-5g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 5g |

3510.0CNY | 2021-07-14 | |

| A2B Chem LLC | AH94283-5g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 95% | 5g |

$267.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228004-10g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 98% | 10g |

¥6864.00 | 2024-04-24 | |

| 1PlusChem | 1P00H1HN-1g |

5-chloro-2-nitro-pyridine-3-ol |

936247-35-7 | 97% | 1g |

$62.00 | 2024-04-20 | |

| Ambeed | A297665-1g |

5-Chloro-2-nitropyridin-3-ol |

936247-35-7 | 97% | 1g |

$77.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5588-5g |

5-chloro-2-nitro-pyridin-3-ol |

936247-35-7 | 97% | 5g |

¥3168.0 | 2024-04-16 |

5-Chloro-2-nitropyridin-3-ol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; cooled; 30 min

1.2 Reagents: Water ; cooled; 30 min

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

Référence

- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 5 °C → rt

Référence

- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 0 °C; 30 min

1.2 Reagents: Water ; 0 °C; 30 min

Référence

- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Référence

- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Référence

- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; cooled; 30 min

1.2 Reagents: Water ; cooled; 30 min

Référence

- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

Référence

- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 5 °C; 3 h, 5 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

5-Chloro-2-nitropyridin-3-ol Littérature connexe

-

1. Book reviews

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

936247-35-7 (5-Chloro-2-nitropyridin-3-ol) Produits connexes

- 41961-58-4(H-Thr-Lys-Pro-Pro-Arg-OH acetate salt)

- 2171795-81-4(5-cyclopropyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide)

- 1514682-79-1(2-(2-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione)

- 2229474-18-2(1-(methanesulfonylmethyl)-2,2-dimethylcyclopropylmethanamine)

- 1521476-87-8(1-5-(trifluoromethyl)thiophen-2-ylcyclopentan-1-amine)

- 100286-90-6(Irinotecan hydrochloride)

- 170905-55-2(GLUCOPONE 215 CS UP)

- 1805445-18-4(3-Amino-2-bromo-4-(trifluoromethoxy)benzylamine)

- 307510-60-7(ethyl 2-(5-nitrothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate)

- 144261-17-6(Benzenemethanamine, 4-(dimethylamino)-N-(1,1-dimethylethyl)-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol

Pureté:99%

Quantité:5.0g

Prix ($):397.0